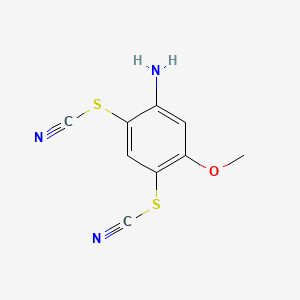

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) is a chemical compound with the molecular formula C9H7N3OS2. It is known for its unique structure, which includes an amino group, a methoxy group, and two thiocyanate groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) typically involves the reaction of 4-amino-6-methoxybenzene-1,3-diol with thiocyanate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a catalyst like triethylamine to facilitate the formation of the thiocyanate groups.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiocyanate groups to thiol groups.

Substitution: The amino and methoxy groups can participate in substitution reactions with other electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) typically involves the reaction of 4-amino-6-methoxybenzenethiol with thiocyanate sources. The resulting compound can be characterized using techniques such as:

- Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Helps in understanding the molecular structure.

- Mass Spectrometry : Assists in determining molecular weight and structure.

Anticancer Properties

Research indicates that thiourea derivatives, including those derived from 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate), exhibit promising anticancer activities. For instance:

- Cytotoxicity against Cancer Cell Lines : Studies have shown that various derivatives can inhibit the proliferation of cancer cell lines such as HEPG2, HeLa, and MOLT-4. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiourea derivatives are known for their efficacy against a range of pathogens, making them potential candidates for developing new antimicrobial agents. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate). These compounds can scavenge free radicals and protect cellular components from oxidative damage, which is crucial in preventing various diseases linked to oxidative stress .

Environmental Applications

Beyond biological applications, thiourea derivatives have been investigated for their use in environmental science:

- Pesticides and Herbicides : Certain derivatives demonstrate herbicidal and fungicidal properties, making them suitable for agricultural applications .

- Sensors : Conducting polymers based on thiourea derivatives have been developed for sensing inorganic ions and cations, showcasing their versatility in environmental monitoring .

Anticancer Activity Evaluation

In a notable study, a series of thiourea derivatives were synthesized from 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) and evaluated for their anticancer activity against several cell lines. The results indicated that specific modifications to the thiourea structure significantly enhanced cytotoxic effects, particularly against human liver cancer cells (HEPG2) with an EC50 value indicating potent activity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between synthesized derivatives and target proteins involved in cancer progression. This computational approach helps predict the efficacy of these compounds as potential therapeutic agents by analyzing their affinity towards specific biological targets .

Data Table: Overview of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) involves its interaction with specific molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-6-methoxybenzene-1,3-diyl bis(isothiocyanate): Similar structure but with isothiocyanate groups instead of thiocyanate.

4-Amino-6-methoxybenzene-1,3-diyl bis(sulfate): Contains sulfate groups instead of thiocyanate.

4-Amino-6-methoxybenzene-1,3-diyl bis(chloride): Contains chloride groups instead of thiocyanate.

Uniqueness

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups, along with the thiocyanate groups, allows for a wide range of chemical modifications and applications in various research fields.

Actividad Biológica

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) is a compound of interest due to its potential biological activities. Thiocyanates are known for their diverse biological properties, including antimicrobial, anticancer, and antioxidant effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods involving thiocyanation reactions. The general approach includes the reaction of an appropriate aromatic amine with thiocyanate sources under controlled conditions. The compound's structure can be represented as follows:

This structure indicates the presence of both amino and methoxy groups, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiocyanate groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiocyanates can inhibit the growth of various bacterial strains. A study on similar compounds demonstrated that they effectively inhibited pathogenic bacteria such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) | E. coli | 15 |

| 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) | S. aureus | 18 |

Anticancer Properties

The anticancer potential of 4-amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) has been explored in vitro against various cancer cell lines. Notably, compounds with similar structures have shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A comparative study found that related thiocyanate derivatives exhibited IC50 values in the micromolar range against these cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

The biological activity of this compound is believed to stem from its ability to induce oxidative stress in cells, leading to apoptosis in cancer cells. Thiocyanates are known to generate reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at a university evaluated the antimicrobial effects of various thiocyanate compounds, including 4-amino-6-methoxybenzene-1,3-diyl bis(thiocyanate). The results indicated a strong correlation between the concentration of the compound and its antibacterial activity.

- Cytotoxicity Against Cancer Cells : In a laboratory setting, the compound was tested against several cancer cell lines. The findings showed that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Propiedades

IUPAC Name |

(2-amino-4-methoxy-5-thiocyanatophenyl) thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS2/c1-13-7-2-6(12)8(14-4-10)3-9(7)15-5-11/h2-3H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPLEDFTLRJLDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)SC#N)SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.